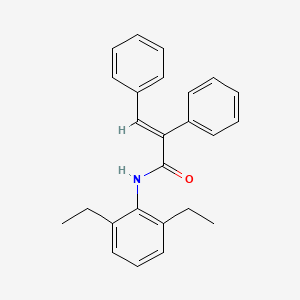
N-(2,6-diethylphenyl)-2,3-diphenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2,3-diphenyl-2-propenamide is a stilbenoid.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : N-(2,6-diethylphenyl)-2,3-diphenylacrylamide derivatives have been synthesized and evaluated for various properties. For instance, Lambert et al. (1995) synthesized ameltolide analogues, including 4-amino-N-(2,6-diethylphenyl)benzamide, and evaluated their anticonvulsant activities (Lambert, Hamoir, Hermans, & Poupaert, 1995).
- Chemical Reactions : The compound undergoes specific chemical reactions under certain conditions. Kollár et al. (1990) investigated reactions of unsaturated amides, including N,N-diethyl methacrylamide, under hydroformylation conditions (Kollár, Consiglio, & Pino, 1990).
Biological and Pharmacological Activities
- Potential in Pharmacology : Certain derivatives of N-(2,6-diethylphenyl)-2,3-diphenylacrylamide show promise in pharmacological applications. For example, Popov et al. (2013) synthesized N-methyl-N-phenyl-3-phenoxyphenylamidine, predicting high biological activities like anti-tumor and anti-cancer effects (Popov, Korchagina, & Karataeva, 2013).
- Asymmetric Polymerization : The compound is used in asymmetric polymerization processes. Shiohara et al. (1998) synthesized novel N,N-diphenylacrylamide derivatives and polymerized them using a chiral anionic initiator, demonstrating the effect of alkyl substituents on the polymer's properties (Shiohara, Habaue, & Okamoto, 1998).
Industrial Applications
- Corrosion Inhibition : N-(2,6-diethylphenyl)-2,3-diphenylacrylamide derivatives have been studied for their corrosion inhibition properties. Gupta et al. (2017) synthesized α-aminophosphonates, including diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate, and evaluated their effect on mild steel corrosion in hydrochloric acid, highlighting their potential in industrial processes (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
properties
Product Name |
N-(2,6-diethylphenyl)-2,3-diphenylacrylamide |
|---|---|
Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(E)-N-(2,6-diethylphenyl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C25H25NO/c1-3-20-16-11-17-21(4-2)24(20)26-25(27)23(22-14-9-6-10-15-22)18-19-12-7-5-8-13-19/h5-18H,3-4H2,1-2H3,(H,26,27)/b23-18+ |
InChI Key |
MGCQYWNPOGORCE-PTGBLXJZSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



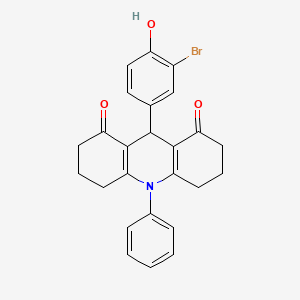
![2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227202.png)
![2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile](/img/structure/B1227203.png)
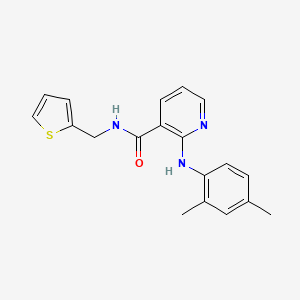
![2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227205.png)
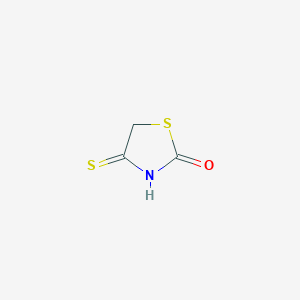
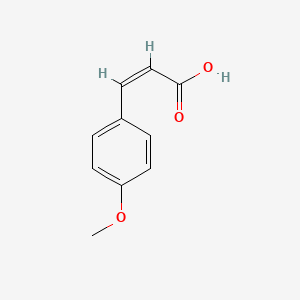
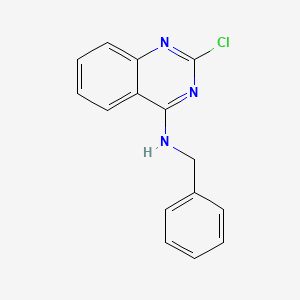
![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate](/img/structure/B1227213.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1227214.png)
![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)

![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)
